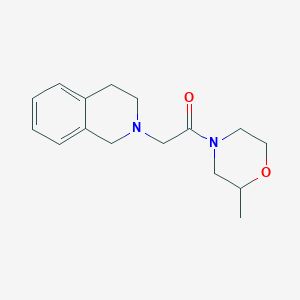
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Additionally, it has been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps to prevent the growth and spread of cancer. Additionally, this compound has been found to reduce inflammation and pain by inhibiting the activity of certain enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential to exhibit a wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research can be conducted to explore its potential use as an anticancer agent and its mechanism of action. Furthermore, research can be conducted to optimize the synthesis and purification methods for this compound to increase its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine with 2-methylmorpholine-4-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been used in various scientific research applications. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-10-18(8-9-20-13)16(19)12-17-7-6-14-4-2-3-5-15(14)11-17/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHFHMBNZBACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
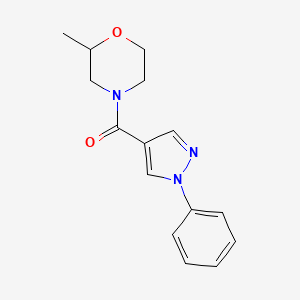
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

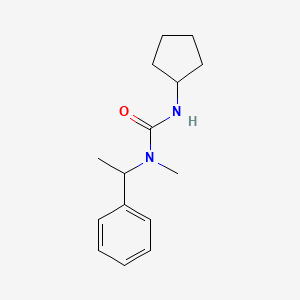
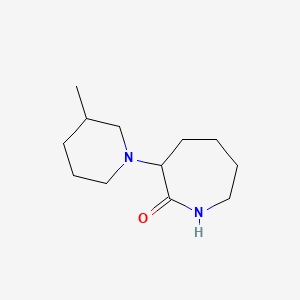
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
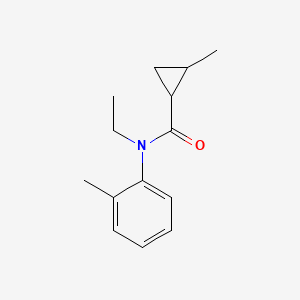
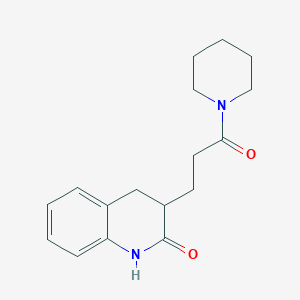
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)